Neryl valerate

Descripción

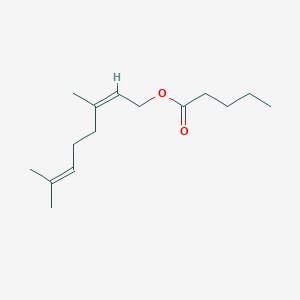

Structure

3D Structure

Propiedades

Número CAS |

10522-33-5 |

|---|---|

Fórmula molecular |

C15H26O2 |

Peso molecular |

238.37 g/mol |

Nombre IUPAC |

[(2Z)-3,7-dimethylocta-2,6-dienyl] pentanoate |

InChI |

InChI=1S/C15H26O2/c1-5-6-10-15(16)17-12-11-14(4)9-7-8-13(2)3/h8,11H,5-7,9-10,12H2,1-4H3/b14-11- |

Clave InChI |

CVSWGLSBJFKWMW-KAMYIIQDSA-N |

SMILES |

CCCCC(=O)OCC=C(C)CCC=C(C)C |

SMILES isomérico |

CCCCC(=O)OC/C=C(/C)\CCC=C(C)C |

SMILES canónico |

CCCCC(=O)OCC=C(C)CCC=C(C)C |

melting_point |

Mp 291 ° 291°C |

Otros números CAS |

10522-33-5 10402-47-8 |

Descripción física |

Solid |

Origen del producto |

United States |

Natural Occurrence and Ecological Distribution of Neryl Valerate

Plant-Derived Occurrence

Neryl valerate (B167501) has been identified as a volatile component in the essential oils of several plant species, particularly within the Apiaceae (carrot) and Asteraceae (daisy) families.

Table 1: Neryl Valerate in Angelica purpurascens Essential Oil

| Plant Part | Percentage of this compound (%) |

|---|

This compound has been identified as a constituent of the essential oil from Artemisia rupestris L., a species in the Asteraceae family. nih.gov In a comparative analysis of volatiles from Artemisia species growing in Kazakhstan, this compound was detected at a concentration of 0.1% in the essential oil obtained through hydrodistillation. nih.gov The essential oil of A. rupestris is complex, with other major components identified in various studies including myrcene, β-elemene, capric acid, α-terpinyl acetate (B1210297), and spathulenol. nih.govsioc-journal.cn The presence of this compound, though in a small quantity, is part of the characteristic chemical signature of this plant.

The compound has also been detected in the essential oils of multiple species within the genus Ferula (Apiaceae). A comprehensive analysis of essential oils from Ferula ovina and Ferula akitschkensis from Kazakhstan identified this compound in various plant parts. nih.gov The concentration of this compound varied depending on the species and the specific part of the plant from which the oil was extracted, with the highest concentration (1.9%) found in the leaves of F. ovina during its budding/flowering stage. nih.govanadolu.edu.tr Its presence in the roots and umbels (with seeds) of both species, albeit in trace or small amounts, indicates a widespread distribution of the compound throughout the plant architecture. nih.govanadolu.edu.tr

Table 2: this compound Content in Ferula Species Essential Oils

| Species | Plant Part and Stage | Percentage of this compound (%) |

|---|---|---|

| Ferula ovina | Leaves (budding/flowering) | 1.9 nih.govanadolu.edu.tr |

| Ferula ovina | Roots (fruiting) | 1.8 nih.govanadolu.edu.tr |

| Ferula ovina | Inflorescence (budding/flowering) | 0.2 nih.govanadolu.edu.tr |

| Ferula ovina | Umbels with seeds (fruiting) | Trace nih.govanadolu.edu.tr |

| Ferula akitschkensis | Roots (budding) | Trace nih.govanadolu.edu.tr |

Presence in Artemisia rupestris L. Essential Oil

Comparative Analysis of this compound Natural Sources and Chemotaxonomic Implications

This compound, an ester of nerol (B1678202) and valeric acid, is a volatile organic compound found in the essential oils of various plant species. Its presence and concentration can vary significantly among different genera, species, and even within the same species depending on geographical origin and the specific part of the plant analyzed. This variability provides valuable insights for chemotaxonomy, the classification of organisms based on their chemical constituents.

Detailed research into the essential oil composition of different plants has identified this compound as a minor or trace component in several families. For instance, studies on the genus Helichrysum have revealed its presence. In a comparative analysis of Helichrysum italicum from different Mediterranean locations, the percentage of this compound was found to differ, highlighting a potential geographical chemotype distinction. The oil from Corsica contained 0.3% this compound, while another analysis reported 0.31%. perfumerflavorist.comperfumerflavorist.com

The compound has also been identified in the family Apiaceae. In studies of the genus Ferula, this compound was detected in several species, with concentrations varying by species and plant part. nih.gov For example, the essential oil from the roots of Ferula ovina at the budding stage contained 1.9% this compound, whereas the fruits contained only a trace amount. nih.gov Similarly, it was found in the roots of Ferula akitschkensis at a concentration of 1.8%. nih.gov Its presence, albeit in small quantities, was also noted in the essential oil from the aerial parts of Angelica purpurascens (0.1%). nih.gov

Furthermore, this compound has been reported in the Asteraceae family, specifically in Artemisia glabella, where it was identified as a minor constituent at 0.1% in the essential oil. dergipark.org.tr The occurrence of this compound across different plant families such as Asteraceae, Apiaceae, and Lamiaceae suggests a scattered distribution.

The chemotaxonomic significance of this compound lies in its variable presence and concentration. While it is not typically a major component, its specific distribution pattern can serve as a chemical marker. For example, the differing amounts in geographically distinct populations of Helichrysum italicum suggest that environmental or genetic factors influence its production, leading to distinct chemical profiles. perfumerflavorist.comperfumerflavorist.com In the Ferula genus, the variation of this compound content between different plant organs (roots, stems, fruits) and phenological stages (budding, flowering, fruiting) indicates that its biosynthesis is highly regulated and specific. nih.gov This organ-specific accumulation can be a useful chemotaxonomic character to distinguish between closely related species or to understand the plant's metabolic processes at different developmental stages.

The presence of this compound in taxonomically distant genera like Helichrysum, Ferula, Angelica, and Artemisia points to a convergent evolution of certain metabolic pathways, or the retention of an ancestral trait. A comprehensive analysis of its distribution across a wider range of species is necessary to fully elucidate its chemotaxonomic value. However, the existing data clearly demonstrates that quantitative variations of this compound can be a significant tool for distinguishing between plant populations, species, and even different organs of the same plant.

Table 1: Comparative Presence of this compound in Various Plant Species

| Family | Genus | Species | Plant Part | Concentration (%) | Reference |

| Asteraceae | Helichrysum | Helichrysum italicum | Flowers | 0.3 | perfumerflavorist.com |

| Asteraceae | Helichrysum | Helichrysum italicum | Not Specified | 0.31 | perfumerflavorist.com |

| Asteraceae | Artemisia | Artemisia glabella | Not Specified | 0.1 | dergipark.org.tr |

| Apiaceae | Ferula | Ferula ovina | Roots (budding) | 1.9 | nih.gov |

| Apiaceae | Ferula | Ferula ovina | Roots (flowering) | 0.2 | nih.gov |

| Apiaceae | Ferula | Ferula ovina | Stems (fruiting) | Trace | nih.gov |

| Apiaceae | Ferula | Ferula ovina | Fruits | Trace | nih.gov |

| Apiaceae | Ferula | Ferula akitschkensis | Roots | 1.8 | nih.gov |

| Apiaceae | Angelica | Angelica purpurascens | Aerial Part | 0.1 | nih.gov |

Biosynthetic Pathways and Metabolic Origins of Neryl Valerate

General Monoterpenoid Biosynthesis: Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP) Pathways

The fundamental building blocks for all terpenoids, including the nerol (B1678202) component of neryl valerate (B167501), are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). ontosight.ainih.gov Plants and many other organisms utilize two primary pathways to synthesize these C5 precursors: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. mdpi.comacademicjournals.org

Mevalonate (MVA) Pathway: Primarily occurring in the cytosol of eukaryotes, archaea, and some bacteria, the MVA pathway begins with acetyl-CoA. mdpi.com Through a series of six enzymatic reactions, acetyl-CoA is converted into IPP, which can then be isomerized to DMAPP. mdpi.com

Methylerythritol 4-phosphate (MEP) Pathway: This pathway is active in the plastids of plants, green algae, and most bacteria. mdpi.comacademicjournals.org It starts with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP) and proceeds through seven enzymatic steps to produce both IPP and DMAPP. mdpi.comacademicjournals.org

While the MVA pathway is mainly associated with the production of sesquiterpenes (C15) and triterpenes (C30), the MEP pathway in plastids provides the precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). tandfonline.com However, there can be some crossover, or "seepage," of IPP from the cytosol to the plastids. tandfonline.com

Once IPP and DMAPP are formed, geranyl diphosphate (GPP) synthase catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form geranyl diphosphate (GPP), the direct C10 precursor to monoterpenes. ontosight.ainih.gov

Table 1: Comparison of IPP and DMAPP Biosynthesis Pathways

| Feature | Mevalonate (MVA) Pathway | Methylerythritol 4-phosphate (MEP) Pathway |

| Cellular Location | Cytosol (in eukaryotes) | Plastids (in plants and algae) |

| Starting Materials | Acetyl-CoA | Pyruvate and D-glyceraldehyde 3-phosphate (GAP) |

| Primary Products | Precursors for sesquiterpenes, triterpenes | Precursors for monoterpenes, diterpenes, tetraterpenes |

| Key Intermediate | Mevalonic acid | 1-deoxy-D-xylulose-5-phosphate (DXP) |

Nerol Moiety Biogenesis: Precursor to Neryl Esters

The nerol moiety of neryl valerate is an acyclic monoterpenoid alcohol. ebi.ac.uk Its biosynthesis begins with GPP, the C10 intermediate from the general monoterpenoid pathway. The formation of nerol from GPP is catalyzed by a specific monoterpene synthase. While geraniol (B1671447), the trans-isomer of nerol, is a common product of many monoterpene synthases, the specific enzyme responsible for nerol production is a nerol synthase. ebi.ac.uknih.gov

In some cases, nerol can be formed from neryl diphosphate (NPP), a stereoisomer of GPP. researchgate.netumich.edu The enzyme neryl diphosphate synthase 1 (NDPS1) can convert GPP to NPP. researchgate.net Subsequently, a nerol synthase can act on NPP to produce nerol. nih.gov For instance, a novel fungal nerol synthase, PgfB, from Penicillium griseofulvum, has been shown to directly convert GPP into nerol. nih.gov

The biogenesis of related compounds, such as nerol oxide in Pelargonium species, has been investigated through feeding experiments with deuterium-labeled neryl glucoside, demonstrating the plant's ability to convert this precursor. nih.govacs.org

Valeric Acid Moiety Biogenesis: Fatty Acid Metabolism and Related Sesquiterpene Pathways

Valeric acid, also known as pentanoic acid, is a short-chain fatty acid (SCFA) that forms the acyl portion of this compound. metabolon.comnih.gov In plants, valeric acid can be derived from the metabolism of fatty acids. usp.br The biosynthesis of straight-chain fatty acids occurs via the fatty acid synthase (FAS) complex, which sequentially adds two-carbon units from malonyl-CoA to a growing acyl chain.

Valeric acid can also be produced through the catabolism of branched-chain amino acids. researchgate.net For instance, the metabolism of leucine (B10760876) can lead to the formation of short-chain acyl-CoAs that can be further processed. researchgate.net Additionally, in some organisms, valeric acid can be produced through the anaerobic fermentation of carbon sources by gut microbiota. metabolon.comwikipedia.org

It is important not to confuse valeric acid with valerenic acid, a sesquiterpene acid found in Valeriana officinalis. wikipedia.orgresearchgate.net While both are found in valerian, their biosynthetic origins are distinct. Valerenic acid is synthesized via the mevalonate pathway, starting from farnesyl diphosphate (FPP), a C15 precursor. researchgate.netnih.gov

Enzymatic Esterification Mechanisms in Biological Systems

The final step in the biosynthesis of this compound is the esterification of nerol with valeric acid. This reaction is catalyzed by a class of enzymes known as acyltransferases. Specifically, alcohol acyltransferases (AATs) are responsible for the condensation of an alcohol (nerol) with an acyl-CoA (valeryl-CoA) to form an ester. nih.gov

AATs belong to the large BAHD superfamily of enzymes. nih.gov The general mechanism involves the transfer of the acyl group from valeryl-CoA to the hydroxyl group of nerol, releasing coenzyme A. Research has demonstrated the use of immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), to catalyze the direct esterification of nerol with valeric acid to produce this compound in vitro. researchgate.netcapes.gov.brrsc.orgrsc.org These enzymatic syntheses can achieve high conversion rates. rsc.orgscielo.br

Table 2: Key Enzymes in this compound Biosynthesis

| Enzyme Class | Specific Enzyme Example | Role in Pathway |

| Monoterpene Synthase | Nerol synthase (e.g., PgfB) | Catalyzes the formation of nerol from GPP or NPP. nih.gov |

| Fatty Acid Synthase Complex | - | Involved in the biosynthesis of the fatty acid precursor to valeric acid. |

| Alcohol Acyltransferase (AAT) | Candida antarctica lipase B (in vitro) | Catalyzes the esterification of nerol and valeric acid. researchgate.netcapes.gov.brrsc.org |

Characterization of Unelucidated this compound Biosynthetic Routes in Specific Organisms

While the general biosynthetic pathways for the components of this compound are understood, the specific enzymes and regulatory mechanisms involved in its production in many organisms remain unelucidated. This compound has been identified as a component of the aggregation pheromone in some thrips species, suggesting a conserved biosynthetic pathway within the family Thripidae. nih.gov However, the specific synthases and acyltransferases have not been fully characterized in these insects.

In plants like Valeriana officinalis, which is known for producing a variety of valerates, the focus of research has often been on the biosynthesis of sesquiterpenoids like valerenic acid. nih.gov The specific enzymes responsible for the production of this compound in this and other plants, such as Actinidia chinensis (kiwi fruit), where neryl esters are found, are yet to be fully identified and characterized. thegoodscentscompany.comthegoodscentscompany.com Further research, potentially using transcriptomic and metabolomic approaches, is needed to identify the specific genes and enzymes involved in the complete biosynthetic pathway of this compound in these organisms. nih.gov

Chemical Synthesis Methodologies for Neryl Valerate

Direct Esterification Techniques

Direct esterification, particularly the Fischer-Speier esterification, represents a fundamental and widely practiced method for synthesizing esters like neryl valerate (B167501). This approach involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. libretexts.orgmasterorganicchemistry.com The process is governed by an equilibrium between the reactants (nerol and valeric acid) and the products (neryl valerate and water). masterorganicchemistry.com The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the alcohol (nerol) then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. libretexts.org

To drive the reaction toward a high yield of the ester, the equilibrium must be shifted to the product side. This is typically achieved by using a large excess of one of the reactants (usually the more cost-effective one) or by removing water from the reaction mixture as it is formed, often using a Dean-Stark apparatus. masterorganicchemistry.com

Several parameters are critical to the success and efficiency of acid-catalyzed esterification. Strong acids are employed as catalysts to accelerate the slow reaction. scienceready.com.au The choice of catalyst, reaction temperature, and reactant molar ratio significantly influences the reaction rate and final yield.

Table 1: Typical Reaction Parameters for Acid-Catalyzed Esterification of Terpene Alcohols This table is illustrative, based on principles for terpene esters like neryl formate (B1220265) and general Fischer esterification.

| Parameter | Typical Value/Condition | Purpose/Rationale | Citation |

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (PTSA) | Acts as a proton donor to catalyze the reaction. | , scirp.org |

| Catalyst Loading | 0.5–1.0 mol% | A catalytic amount is sufficient to increase the reaction rate without causing excessive side reactions. | |

| Reactant Molar Ratio | 1:1.2 to 1:10 (Alcohol:Acid) or vice-versa | Using an excess of one reactant shifts the equilibrium to favor product formation. | , masterorganicchemistry.com |

| Temperature | 60–180°C (Reflux) | Provides the necessary activation energy and increases the reaction rate. | , scienceready.com.au |

| Reaction Time | 4–12 hours | Dependent on temperature, catalyst, and desired conversion rate. | |

| Water Removal | Dean-Stark trap, molecular sieves | Removes the water byproduct, shifting the equilibrium towards the ester and increasing the yield. | masterorganicchemistry.com, aocs.org |

Biocatalytic Synthesis Approaches

Driven by the demand for "natural" flavor compounds and greener chemical processes, biocatalysis has emerged as a powerful alternative to traditional chemical synthesis. kdnenzymes.comsrce.hr This approach utilizes enzymes or whole microbial cells as catalysts, offering high specificity and milder reaction conditions.

Lipases are highly efficient enzymes for catalyzing esterification and transesterification reactions. kdnenzymes.com Their use in an immobilized form, where the enzyme is fixed onto a solid support, offers significant advantages, including simplified product purification, enhanced enzyme stability, and the potential for catalyst reuse over multiple cycles. nih.govnih.gov

The enzymatic synthesis of this compound can be achieved through the direct esterification of nerol (B1678202) and valeric acid. rsc.org Research by Lozano et al. demonstrated the highly effective synthesis of sixteen different flavor esters, including this compound, using immobilized Candida antarctica lipase (B570770) B (Novozym 435). rsc.orgresearchgate.netcapes.gov.br In this study, the reaction between nerol and valeric acid at 50°C in an ionic liquid medium resulted in a 97.8% yield of this compound within 4 hours. lookchem.comrsc.org The high conversion and selectivity are hallmarks of enzymatic catalysis, which operates under mild conditions, thereby preventing the degradation of thermally sensitive compounds like monoterpenols.

The choice of solvent (or lack thereof, in solvent-free systems), temperature, water activity, and substrate molar ratio are key parameters for optimizing lipase-catalyzed ester synthesis. scirp.orgnih.govnih.gov

Table 2: Research Findings on Lipase-Catalyzed Synthesis of Flavor Esters

| Flavor Ester | Lipase Used | Reactants | Conversion/Yield | Reaction Time | Citation |

| This compound | Candida antarctica lipase B (Novozym 435) | Nerol, Valeric Acid | 97.8% | 4 h | lookchem.com, rsc.org |

| Neryl Acetate (B1210297) | Candida antarctica lipase B (Novozym 435) | Nerol, Ethyl Acetate | 91.6% | 2 h | scirp.org |

| Ethyl Valerate | Biosilicified Lipase | Valeric Acid, Ethanol | ~70% | 2 h | frontiersin.org |

| Pentyl Valerate | Candida rugosa lipase (immobilized) | Pentanol, Valeric Acid | ~99% | - | nih.gov |

| Geranyl Alkanoates | Thermomyces lanuginosus lipase (Lipozyme TL IM) | Geraniol (B1671447), Various Fatty Acids | 80-100% | 4 h | researchgate.net |

Biotransformation using whole microbial cells is another biotechnological route for producing flavor compounds. tci-thaijo.org This method leverages the inherent enzymatic machinery of microorganisms like bacteria, yeasts, or fungi to convert specific precursor molecules into desired products. tci-thaijo.orgslideshare.net The process can be more cost-effective than using purified enzymes, as it bypasses the need for enzyme isolation and purification.

While specific literature detailing the production of this compound via microbial biotransformation is scarce, the synthesis of its constituent parts and analogous esters has been documented. For instance, n-valerate has been produced from propionate (B1217596) and methanol (B129727) using an open culture of Clostridium luticellarii. nih.gov Furthermore, recombinant E. coli strains have been engineered to produce neryl acetate by expressing an alcohol acetyltransferase enzyme and providing nerol as a substrate. scielo.br

Theoretically, a similar strategy could be employed for this compound. A microorganism could be selected or genetically engineered to express an enzyme capable of esterifying nerol with valeric acid. The substrates would be supplied in the fermentation medium, and the microbial cells would perform the conversion under controlled fermentation conditions. slideshare.net This approach holds promise for the sustainable and "natural" production of this compound.

Enzymatic Production via Immobilized Lipases

Regioselective Synthesis Considerations for Monoterpene Esters

Regioselectivity—the control of reaction at a specific site in a molecule with multiple functional groups—is a paramount consideration in the synthesis of monoterpene esters. Nerol is a C10 monoterpene alcohol with a primary hydroxyl group at the C1 position and two carbon-carbon double bonds. It also exists as the (Z)-isomer (cis) of geraniol (E-isomer).

The key challenge in synthesizing this compound is to ensure that the esterification occurs exclusively at the C1-hydroxyl group without inducing unwanted side reactions. These can include:

Isomerization: The (Z)-configuration of the double bond between C2 and C3, which defines nerol, can isomerize to the more stable (E)-configuration, yielding the isomeric ester geranyl valerate. Acidic conditions and high temperatures can promote this isomerization. lookchem.com

Cyclization: In the presence of strong acids, acyclic terpene alcohols like nerol can undergo intramolecular cyclization to form cyclic ethers such as α-terpineol. lookchem.com

Reactions at the double bonds: The C=C double bonds could potentially react under harsh chemical conditions.

Biocatalytic methods, particularly using lipases, offer a distinct advantage in achieving high regioselectivity. mdpi.com Lipases are renowned for their ability to selectively catalyze reactions at specific positions under mild pH and temperature conditions. srce.hrmdpi.com In the case of nerol, lipases preferentially acylate the primary hydroxyl group, leaving the double bonds and the geometric configuration of the molecule intact. mdpi.com This selectivity is crucial for producing pure this compound with its desired characteristic aroma, free from isomeric impurities.

Chemical synthesis methods must be carefully designed to achieve similar selectivity. This might involve the use of specific catalysts that favor reaction at the primary alcohol or the application of protecting groups for the double bonds, although this adds steps and complexity to the synthesis. mdpi.comnih.gov

Structure Activity Relationship Sar Studies and Computational Modeling for Neryl Valerate Analogues

Empirical Structure-Activity Observations

The length of the ester chain in neryl valerate (B167501) analogues is a critical determinant of both their volatility and their ability to bind to biological receptors. Volatility, a key property for fragrances and flavorings, generally decreases as the molecular weight and carbon chain length increase. mdpi.commdpi.com Consequently, neryl esters with shorter chains, like neryl formate (B1220265) (C1) or neryl acetate (B1210297) (C2), are more volatile than neryl valerate (C5). This is due to weaker intermolecular forces in the smaller molecules, allowing them to transition into a gaseous phase more readily.

Conversely, receptor binding affinity, which dictates the biological or sensory effect, is also significantly modulated by the ester chain length. While excessive chain length can hinder a molecule's fit within a receptor's binding pocket, an optimal length can enhance interactions. For instance, in a study of various terpenoid esters, those with intermediate chain lengths often exhibit optimal activity. Research on whisky congeners shows that while smaller esters like acetates are abundant, medium-chain fatty acid ethyl esters (C6-C12) are predominant in the crucial "middle fraction" of the distillate, contributing significantly to the aroma profile. mdpi.com This suggests a balance where the ester is large enough to form meaningful hydrophobic and van der Waals interactions with a receptor but not so large as to be sterically hindered. The specific activity is highly dependent on the target receptor; for example, in studies on skin irritation by esters, specific physicochemical parameters, including those related to molecular size, were key in discriminating irritants from non-irritants. oup.com

The table below illustrates the relationship between the ester chain length of various neryl analogues and their corresponding molecular weights.

| Compound Name | Ester Chain | Molecular Formula | Molecular Weight ( g/mol ) |

| Neryl Formate | Formate (C1) | C₁₁H₁₈O₂ | 182.26 |

| Neryl Acetate | Acetate (C2) | C₁₂H₂₀O₂ | 196.29 |

| Neryl Propionate (B1217596) | Propionate (C3) | C₁₃H₂₂O₂ | 210.32 |

| Neryl Butyrate | Butyrate (C4) | C₁₄H₂₄O₂ | 224.34 |

| This compound | Valerate (C5) | C₁₅H₂₆O₂ | 238.37 |

This table is generated based on chemical structure and standard atomic weights. The data is for illustrative purposes to show the systematic increase in molecular weight with ester chain length.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net This computational technique is invaluable for predicting the activity of new molecules and understanding the structural features that drive their effects. mdpi.com

Predictive QSAR models have been developed for various classes of terpenes and their derivatives to forecast a range of biological activities, including analgesic, anticonvulsant, and toxicological effects. researchgate.netnih.gov These models use molecular descriptors—numerical values that characterize the structure, such as lipophilicity (Log P), molecular weight, and electronic properties—to build a statistical relationship with a measured biological endpoint. researchgate.netkanglab.net

For instance, a QSAR study on the toxicity of 27 terpenoids against Vibrio fischeri demonstrated that models could be built with high predictive power. nih.govpreprints.org The models, which had a high correlation coefficient (r² > 0.810 for the training set), could effectively predict the toxicity of related compounds. nih.govpreprints.org In another study focusing on terpenoid esters from Ferula plants, a significant QSAR model for estrogenic activity was developed with a squared correlation coefficient (r²) of 0.892, indicating a strong predictive capability. nih.govresearchgate.net Such models, once validated, can be used as rapid screening tools to predict the activity of novel this compound analogues, thereby prioritizing synthesis and experimental testing. mdpi.comnih.gov

The general workflow for creating a QSAR model involves several key steps:

Data Collection : Assembling a dataset of compounds with known structures and measured biological activities. mdpi.com

Descriptor Calculation : Computing various molecular descriptors for each compound. nih.gov

Data Splitting : Dividing the dataset into a training set to build the model and a test set to validate its predictive power. mdpi.com

Model Building : Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create the mathematical model. researchgate.netkanglab.net

Model Validation : Assessing the model's robustness and predictive accuracy using the test set and cross-validation techniques. oup.comnih.gov

A primary benefit of QSAR modeling is its ability to identify the specific molecular features, or descriptors, that are most influential for a given biological activity. nih.gov For terpenoids, studies have revealed that toxicity is often linked to geometric descriptors (like molecular branching or asphericity) and electronic descriptors (such as the partial charge on atoms). nih.govpreprints.org

In a QSAR analysis of terpenoids' estrogenic activity, the most significant parameters were found to be molecular shape, the number of phenolic groups, surface polarity, and the energy of the highest occupied molecular orbital (HOMO). nih.govresearchgate.net Similarly, for analgesic activity in terpenoid esters, the presence of highly reactive C=O and N–H groups, which act as hydrogen bond donors and acceptors, was shown to enhance the effect. researchgate.net These findings allow researchers to understand which parts of the this compound structure are most critical for its activity. By modifying these key determinants—for example, by altering the ester group to change electronic properties or adjusting the terpene backbone to modify its shape—scientists can rationally design analogues with enhanced or modulated biological effects.

The table below summarizes key descriptor types found to be influential in QSAR models of terpenoids and related compounds.

| Descriptor Category | Specific Descriptor Examples | Associated Biological Activity | Reference |

| Geometric | Asphericity, Molecular Shape | Toxicity, Estrogenic Activity | nih.govresearchgate.net |

| Electronic | Maximum Partial Charge, HOMO Energy, Surface Polarity | Toxicity, Estrogenic Activity | nih.govresearchgate.net |

| Topological | Number of H-bond donors/acceptors | Analgesic Activity | researchgate.net |

| Physicochemical | Log P, Molecular Weight | Skin Penetration, Toxicity | nih.govkanglab.net |

Predictive Models for Biological Activity of this compound Analogues

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating molecules at an atomic level, offering detailed insights into their behavior and interactions that complement experimental findings.

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are used to analyze the three-dimensional structure (conformation) of this compound and its interactions with biological targets like enzymes or receptors. frontiersin.org These methods can predict how a ligand binds to a receptor, the stability of the resulting complex, and the specific amino acids involved in the interaction. researchgate.netmdpi.com

Molecular docking can be used to predict the preferred binding orientation of this compound analogues within a receptor's active site, estimating the binding affinity based on a scoring function. MD simulations can then be used to observe the dynamic behavior of the ligand-receptor complex over time, providing insights into conformational changes and the stability of the interactions. researchgate.net For example, computational studies on enzyme mechanisms have elucidated how conformational changes upon ligand binding are essential for catalysis. acs.org These analyses help explain the empirical SAR observations, such as why a change in ester chain length affects receptor binding, by visualizing the fit and interactions at the molecular level. nih.gov This detailed understanding is crucial for the rational design of new analogues with improved affinity and specificity. nih.gov

In Silico Prediction of this compound Reactivity and Metabolic Fate

In silico methodologies, which utilize computer simulations and computational chemistry, are pivotal in modern chemical research for predicting the behavior of molecules, thereby saving significant time and resources. lhasalimited.orgmtu.edu These computational approaches allow for the rapid assessment of a compound's chemical reactivity and its metabolic fate before extensive laboratory work is undertaken. researchgate.net For this compound, these predictive models offer insights into its stability, potential reaction pathways, and biotransformations within a biological system.

Predicting Physicochemical Properties and Reactivity

Computational tools can calculate various physicochemical properties that are fundamental to a molecule's reactivity and pharmacokinetic profile. spu.edu.sy Properties such as the octanol/water partition coefficient (logP) and water solubility are crucial for understanding how a molecule might behave in different environments, including its absorption and distribution in a biological system. spu.edu.sy Methods like the Joback and Crippen methods are used to estimate these and other thermodynamic properties. chemeo.com For this compound, these calculated values suggest it is a highly lipophilic compound with low water solubility.

Interactive Table:

The chemical structure of this compound, featuring an ester functional group and two carbon-carbon double bonds, presents several sites susceptible to chemical reactions. nist.gov Computational models can predict the reactivity of these sites. For instance, the ester linkage is a likely target for hydrolysis. The double bonds are potential sites for electrophilic addition and oxidation reactions, which can be modeled using quantum mechanics calculations to determine electron density and predict the most probable points of attack. beilstein-journals.org

Predicting Metabolic Fate

The metabolic fate of a xenobiotic compound like this compound is typically determined by a series of enzymatic reactions, broadly categorized into Phase I and Phase II metabolism. Computational models and specialized software, such as Meteor Nexus, utilize extensive databases of known metabolic transformations to predict the likely metabolites of a novel compound. lhasalimited.org

Phase I Metabolism Predictions: Phase I reactions introduce or expose functional groups, usually through oxidation, reduction, or hydrolysis. researchgate.net For this compound, the most probable Phase I metabolic pathways predicted by in silico models are:

Ester Hydrolysis: This is a common metabolic pathway for ester-containing compounds. Esterase enzymes are predicted to hydrolyze this compound into its constituent alcohol (Nerol) and carboxylic acid (Valeric acid).

Oxidation: The two double bonds and adjacent (allylic) carbon atoms are prime sites for oxidation, primarily by Cytochrome P450 (CYP) enzymes. nih.gov This can lead to the formation of epoxides at the double bonds or hydroxylated derivatives at the allylic positions.

Phase II Metabolism Predictions: Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules to increase water solubility and facilitate excretion. The primary metabolite, nerol (B1678202), with its newly exposed hydroxyl group, is a candidate for conjugation reactions such as glucuronidation (reaction with glucuronic acid).

The following interactive table summarizes the key predicted metabolic pathways for this compound.

Interactive Table:

These in silico predictions provide a foundational framework for understanding the potential reactivity and biological processing of this compound. They serve as essential guides for designing targeted experimental studies to confirm these pathways and identify the specific metabolites formed. lhasalimited.orgresearchgate.net

Advanced Analytical Methodologies for Neryl Valerate Characterization and Detection

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of volatile compounds like neryl valerate (B167501) from intricate mixtures. Gas and liquid chromatography are the most prominently used techniques.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds such as neryl valerate. libretexts.org It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry, making it ideal for both identifying and quantifying this ester in essential oils and other natural product extracts. nih.govlibretexts.org

In a typical GC-MS analysis of essential oils containing this compound, such as from Valeriana officinalis, the sample is injected into the GC system where it is vaporized. ijche.commdpi.com The volatile components are then separated as they travel through a capillary column coated with a stationary phase. The choice of stationary phase is critical for achieving good resolution. Commonly used columns include those with a non-polar stationary phase like poly(5%-diphenyl-95%-dimethyl)siloxane (e.g., HP-5, ZB-5) or a more polar phase for separating compounds with different polarities. ijche.comtechscience.cnkirj.ee The temperature of the GC oven is gradually increased according to a programmed temperature ramp to facilitate the separation of compounds with different boiling points. ijche.comkirj.ee

After separation in the GC column, the eluted compounds enter the mass spectrometer. Here, they are ionized, most commonly by electron impact (EI), which causes the molecules to fragment in a reproducible manner. spectroscopyonline.com The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. chemguide.co.uk The fragmentation pattern of this compound would be expected to show characteristic ions resulting from the loss of the valerate side chain and fragmentation of the neryl moiety. pressbooks.publibretexts.orgtutorchase.com

Qualitative analysis is achieved by comparing the obtained mass spectrum and retention index of a peak with those of a known reference standard or with data from spectral libraries such as the National Institute of Standards and Technology (NIST) library. techscience.cnnih.gov The retention index (RI) provides an additional layer of confirmation for the identification of the compound. For quantitative analysis, a calibration curve is typically prepared using a certified reference standard of this compound. researchgate.netscielo.br The area of the chromatographic peak corresponding to this compound in a sample is then compared to the calibration curve to determine its concentration. aphl.org

Table 1: Representative GC-MS Parameters for the Analysis of this compound in Essential Oils

| Parameter | Value/Description |

| Gas Chromatograph | Agilent 7890B or similar |

| Column | HP-5MS UI (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.8 mL/min |

| Oven Temperature Program | Initial temp: 60°C, ramp to 240-280°C at 2-12°C/min |

| Mass Spectrometer | Agilent 5977B MSD or similar |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | m/z 30-550 |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 250 - 280 °C |

| Identification | Comparison of mass spectra and retention indices with standards and libraries (e.g., NIST) |

This table presents a compilation of typical parameters and does not represent a single specific study.

Table 2: Retention Indices of this compound on Different GC Columns

| Stationary Phase Type | Column | Retention Index (I) |

| Non-polar | DB-1 or equivalent | 1610 - 1618 |

| Polar | Wax or equivalent | 1930 - 1974 |

Data sourced from Cheméo. chemeo.com

High-performance liquid chromatography (HPLC) is another powerful separation technique that can be employed for the analysis of terpene esters like this compound. techscience.cnoatext.com Unlike GC, HPLC is particularly well-suited for the analysis of less volatile or thermally labile compounds. hmdb.ca While specific HPLC methods dedicated solely to this compound are not extensively documented in scientific literature, a general approach based on the analysis of similar compounds can be described.

A reversed-phase HPLC (RP-HPLC) method would likely be the most suitable approach for this compound analysis. researchgate.netresearchgate.net In this mode, a non-polar stationary phase, such as a C18 or C8 column, is used with a polar mobile phase. oatext.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net A gradient elution, where the proportion of the organic solvent is gradually increased over time, would likely be necessary to achieve a good separation of this compound from other components in a complex mixture like an essential oil.

Detection in HPLC can be achieved using various detectors. A UV-Vis detector is commonly used, although many terpenes and their esters lack strong chromophores, which may result in lower sensitivity. byjus.com The ester carbonyl group in this compound would be expected to have a weak n→π* transition in the UV region. For more sensitive and specific detection, a mass spectrometer can be coupled with the HPLC system (HPLC-MS). researchgate.net

Table 3: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Description |

| HPLC System | Agilent 1260 Infinity II or similar |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: Water, B: Acetonitrile or Methanol (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) |

| Injection Volume | 10-20 µL |

This table represents a hypothetical method based on general principles for terpene ester analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Sample Preparation and Extraction Techniques

The choice of extraction method is critical for the accurate analysis of volatile compounds like this compound, as it directly impacts the yield and composition of the extract.

Micro-Steam Distillation-Solid-Phase Microextraction (MSD-SPME) is a modern and rapid technique for the extraction and concentration of volatile compounds from small amounts of plant material. nih.goviseoils.comnih.gov This method combines the principles of steam distillation with the solvent-free nature of solid-phase microextraction, offering a "green" alternative to traditional solvent-based extraction methods. nih.gov

In the MSD-SPME process, a small amount of the plant material is placed in a flask with water, which is then heated to generate steam. The steam carries the volatile compounds, including this compound, from the plant matrix into the headspace of the flask. An SPME fiber, coated with a specific stationary phase, is exposed to this headspace. The volatile compounds adsorb onto the fiber, effectively concentrating them. After a set extraction time, the fiber is retracted and directly inserted into the injector of a GC-MS for thermal desorption and analysis. nih.gov

This technique offers several advantages, including speed (extraction can often be completed in minutes), the requirement for only a small amount of sample material, and the elimination of organic solvents. nih.govresearchgate.net Studies have shown MSD-SPME to be a suitable method for the extraction of aroma compounds from various aromatic plants, including those containing this compound. nih.goviseoils.com

Spectroscopic Characterization Techniques (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques provide valuable information about the molecular structure of compounds. While dedicated spectra for this compound are not widely published, its expected spectral characteristics can be inferred from its chemical structure and data from similar compounds. jchps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of organic molecules. nih.govresearchgate.net For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the protons on the double bonds of the neryl moiety, the protons adjacent to the ester oxygen, the methylene (B1212753) and methyl groups of the neryl chain, and the protons of the valerate chain. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the ester group, the sp² hybridized carbons of the double bonds, and the various sp³ hybridized carbons in the molecule. hmdb.cachemicalbook.comhmdb.ca Comparing the spectra with those of related compounds like neryl acetate (B1210297) can aid in signal assignment. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. chemicalbook.comvscht.cz The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically appearing in the region of 1735-1750 cm⁻¹. libretexts.orgspectroscopyonline.compressbooks.pub Other characteristic bands would include those for C-O stretching, C=C stretching, and C-H stretching and bending vibrations of the alkyl and alkenyl parts of the molecule. libretexts.orglibretexts.org

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. nih.govbyjus.comflorajournal.com Terpene esters like this compound, which lack extensive conjugated systems, are not expected to show strong absorptions in the UV-Vis region. byjus.com A weak absorption band corresponding to the n→π* transition of the carbonyl group may be observed in the UV region, typically below 220 nm. science-softcon.de

Method Validation and Inter-laboratory Comparison in Research Contexts

For an analytical method to be considered reliable and robust, it must undergo a thorough validation process. scielo.brresearchgate.neticdd.com Method validation ensures that the method is suitable for its intended purpose. researchgate.net Key parameters that are evaluated during method validation include:

Specificity: The ability of the method to accurately measure the analyte of interest without interference from other components in the sample matrix.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use.

Future Research Directions and Applications

Elucidation of Complete Biosynthetic Pathways for Neryl Valerate (B167501) in Ecologically Relevant Organisms

A fundamental gap in our understanding of neryl valerate is the precise enzymatic and genetic machinery responsible for its production in nature. While it is understood to be an ester of nerol (B1678202) and valeric acid, the specific enzymes (acyltransferases) that catalyze this reaction in organisms like thrips or plants remain uncharacterized. Future research must focus on identifying and characterizing these biosynthetic genes.

Modern approaches such as transcriptomics and proteomics can be employed on tissues that actively produce the compound. By comparing the gene expression profiles of producing versus non-producing organisms or tissues, researchers can identify candidate genes. The function of these candidate genes can then be confirmed through heterologous expression in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. mdpi.com Elucidating these pathways is not only crucial for fundamental biological understanding but also a prerequisite for the biotechnological production of this compound. mdpi.com Chemoproteomics, which uses activity-based probes to identify functional proteins that interact with specific substrates, offers a powerful tool to accelerate the discovery of these biosynthetic pathways. frontiersin.org

Targeted Biotechnological Production and Strain Engineering for Sustainable Synthesis

The chemical synthesis of specific terpene isomers can be complex and costly. Biotechnology offers a promising alternative for the sustainable production of this compound. elsevier.commdpi.com Research in this area should focus on engineering microbial "cell factories," such as E. coli or the yeast Yarrowia lipolytica, to produce the compound from simple feedstocks. taylorfrancis.comaciesbio.com

This involves several key metabolic engineering strategies:

Pathway Introduction: Introducing the specific, yet-to-be-identified acyltransferase that synthesizes this compound.

Precursor Enhancement: Engineering the host's native metabolic pathways, such as the mevalonate (B85504) (MVA) pathway, to increase the supply of the precursor nerol. This can be achieved by overexpressing key enzymes like tHMG1. researchgate.net

Flux Redirection: Directing the flow of metabolic intermediates toward the target compound. For instance, introducing a neryl diphosphate (B83284) synthase (NDPS1) can redirect the flux from general terpene precursors towards the specific formation of neryl diphosphate, the immediate precursor to nerol. researchgate.net

Process Optimization: Developing and optimizing fermentation processes to achieve industrially relevant titers and yields of the final product. mdpi.comginkgo.bio

Successful implementation of these strategies could lead to a cost-effective and environmentally friendly supply of this compound for various applications. researchgate.net

Comprehensive Structure-Activity Profiling of this compound and its Stereoisomers

The biological activity of a compound like this compound is intrinsically linked to its three-dimensional structure. researchgate.net Comprehensive structure-activity relationship (SAR) studies are essential to determine which structural features are critical for its function. Such studies involve synthesizing and testing various analogs of the molecule to see how changes affect its activity. researchgate.netrsc.org

Key areas for investigation include:

Stereoisomer Comparison: this compound is the (Z)-isomer of 3,7-dimethylocta-2,6-dien-1-yl pentanoate. Its geometric isomer is geranyl valerate ((E)-isomer). Research has shown that insects can differentiate between such isomers. For example, in the thrips species Odontothrips loti, this compound was identified as a potential pheromone component, highlighting the importance of the 'neryl' structure. nih.gov Comparative bioassays between this compound and geranyl valerate are needed to quantify differences in their attractiveness or repellency to target organisms.

Ester Chain Modification: The length and branching of the valerate (pentanoate) ester chain can significantly alter volatility and binding affinity to olfactory receptors. Comparing the activity of this compound with other neryl esters (e.g., neryl acetate (B1210297), neryl formate (B1220265), neryl propionate) would provide insight into the optimal chain length for specific biological functions. google.com

Chiral Center Analysis: If chiral centers are present in analogs, their different enantiomers should be tested separately, as biological systems often exhibit high stereospecificity.

These SAR studies will be crucial for designing more potent and selective semiochemicals. universiteitleiden.nl

Advanced Ecological Role Delineation in Specific Biotic Interactions

While preliminary evidence suggests this compound acts as an aggregation pheromone in the thrips species Odontothrips loti, its full ecological role remains largely unexplored. nih.gov Research is needed to delineate its function in a broader range of biotic interactions. mdpi.comnih.govknaw.nl This includes confirming its pheromonal activity and understanding its role in the context of complex chemical communication.

Future ecological studies should employ advanced analytical and behavioral assay techniques:

Field Trials: Moving beyond laboratory olfactometers to conduct field trials is essential to confirm the compound's activity under natural conditions, where environmental variables can influence outcomes. nih.govknaw.nl

Gas Chromatography-Electroantennography (GC-EAD): This technique can be used to definitively determine if the antennae of a specific insect species are responsive to this compound, confirming its role as a semiochemical.

Plant-Herbivore-Predator Systems: Investigating whether the emission of this compound by plants or herbivores influences the behavior of other trophic levels, such as attracting predators or parasitoids. peerj.com The interaction between organisms is often mediated by a complex blend of volatile compounds, and understanding how this compound fits into this chemical dialogue is key. peerj.comnih.gov

These studies will provide a more complete picture of how this compound mediates interactions within ecosystems.

Potential Development of this compound-Based Semiochemicals for Ecological Management Strategies

The identification of this compound as an insect attractant opens the door for its development as a tool in integrated pest management (IPM). nih.govplantprotection.pl Semiochemical-based strategies are considered environmentally friendly alternatives to broad-spectrum pesticides. peerj.comeuropa.euwur.nl

Potential applications for development include:

Monitoring and Surveillance: Incorporating this compound as a lure in traps to monitor the population density and distribution of pest species like O. loti. plantprotection.plnih.gov This allows for more targeted and timely application of control measures.

Mass Trapping: Deploying a high density of baited traps to capture a large proportion of the pest population, thereby reducing their numbers and subsequent crop damage. wur.nl

Lure and Kill Systems: Combining the this compound attractant with a killing agent (e.g., an insecticide or a biological pathogen) in a targeted device. This minimizes the widespread application of pesticides in the environment. wur.nl

The development of effective and stable dispenser technologies will be critical for the successful commercialization of this compound-based pest management products. google.comeuropa.eu Further research into optimal lure dosage and trap design is also necessary to maximize efficacy in the field. nih.govresearchgate.net

Q & A

Q. What experimental methodologies are recommended for synthesizing neryl valerate in laboratory settings?

Enzymatic synthesis using immobilized lipases (e.g., Thermomyces lanuginosus lipase on polyhydroxybutyrate) is highly effective for analogous valerate esters, achieving ≈92% conversion under optimized conditions (30.5°C, 18% biocatalyst loading, 234 rpm agitation). Solvent systems like heptane enhance reaction efficiency compared to solvent-free setups . Factorial design can systematically optimize parameters such as reactant molar ratios and temperature .

Q. Which analytical techniques are most robust for characterizing this compound’s structural and functional properties?

Fourier transform infrared spectroscopy (FTIR) and gas chromatography–mass spectrometry (GC-MS) are standard for confirming ester formation and purity. FTIR identifies carbonyl (C=O) and ester (C-O) functional groups, while GC-MS quantifies conversion rates and detects byproducts. Rotational constants derived from microwave spectroscopy or computational methods (e.g., DFT/MP2) validate conformational structures .

Q. What physicochemical properties of this compound are critical for experimental reproducibility?

Key properties include:

- Solubility : Preferential solubility in non-polar solvents (e.g., heptane) for enzymatic reactions .

- Thermal stability : Degradation profiles under varying temperatures to avoid hazardous byproducts (e.g., carbon oxides under combustion) .

- Conformational flexibility : Dominant (a, a) and (g±, a) conformers observed in valerate esters via rovibrational spectroscopy .

Advanced Research Questions

Q. How can computational chemistry resolve conformational uncertainties in this compound?

Hybrid methods like MP2/cc-pVDZ and B3LYP-D3BJ effectively model rotational constants and conformer distributions. For example, MP2/cc-pVDZ outperforms higher basis sets (e.g., cc-pVTZ) due to error compensation between equilibrium (Xe) and experimental (X0) rotational constants . Conformational sampling should prioritize symmetry considerations (e.g., CS symmetry for (a, a) conformers) .

Q. What strategies mitigate discrepancies between experimental and computational data in this compound studies?

- Error analysis : Evaluate basis set limitations (e.g., MP2/cc-pVDZ vs. MP2/cc-pVTZ) and vibrational contributions to rotational constants .

- Experimental validation : Cross-check computational predictions with microwave spectroscopy or X-ray crystallography.

- Statistical thermodynamics : Apply QSPR/QSAR models to bridge electronic structure data (e.g., HOMO-LUMO gaps) with observed reactivity .

Q. How do solvent systems influence the enzymatic synthesis efficiency of this compound?

Non-polar solvents (e.g., heptane) enhance lipase activity by maintaining enzyme conformation and reducing water interference. Solvent-free systems show limited utility (<15% conversion) due to substrate inhibition . Immobilized lipases in heptane retain ≈86% activity after six cycles, highlighting solvent-driven biocatalyst stability .

Q. What gaps exist in toxicological and ecological data for this compound, and how can they be addressed?

Current data gaps include acute toxicity, biodegradability, and ecotoxicological thresholds. Researchers should adapt protocols from structurally similar esters (e.g., estradiol valerate), noting that reproductive toxicity and persistence often require in silico predictions (e.g., QSAR) until empirical studies are conducted .

Methodological Recommendations

- Experimental Design : Use factorial designs to optimize synthesis parameters (temperature, biocatalyst loading) .

- Data Reporting : Follow standardized guidelines for methods sections, including reagent purity, instrument calibration, and statistical analysis .

- Computational Protocols : Validate DFT/MP2 models against experimental rotational constants and rovibrational spectra .

For further details, consult peer-reviewed protocols in Reviews in Analytical Chemistry and NIST’s chemical data evaluation frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.